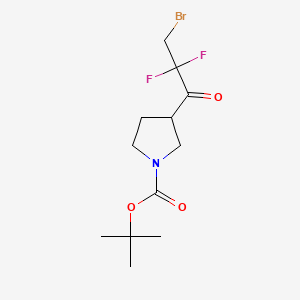
tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H18BrF2NO3. It is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a 3-bromo-2,2-difluoropropanoyl moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, using tert-butyl alcohol and an appropriate acid catalyst.
Bromination and Fluorination: The 3-bromo-2,2-difluoropropanoyl moiety is introduced through a series of halogenation reactions. Bromination is achieved using bromine or a brominating agent, while fluorination is carried out using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct reactivity and potential biological activity. The combination of these halogens with the pyrrolidine ring and tert-butyl ester group makes it a versatile compound for various applications.
属性
分子式 |
C12H18BrF2NO3 |
|---|---|
分子量 |
342.18 g/mol |
IUPAC 名称 |
tert-butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18BrF2NO3/c1-11(2,3)19-10(18)16-5-4-8(6-16)9(17)12(14,15)7-13/h8H,4-7H2,1-3H3 |
InChI 键 |
AZIXTJJRADKHSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C(CBr)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


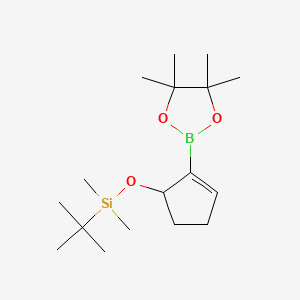
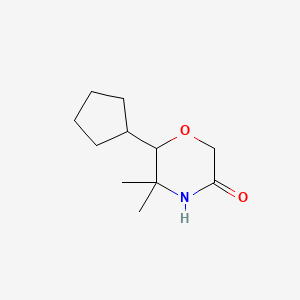
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)

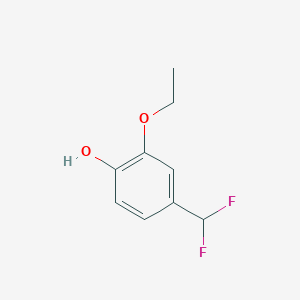

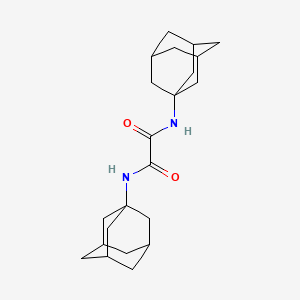
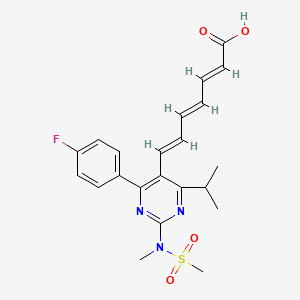
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)
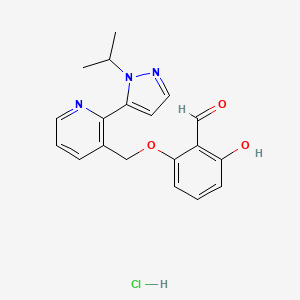
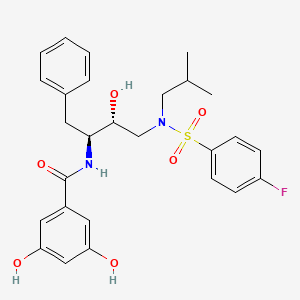
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)

